Cas no 36132-99-7 (2,3,4,5-TETRAHYDRO-1H-BENZODAZEPIN-7-OL HBR)

36132-99-7 structure
Nombre del producto:2,3,4,5-TETRAHYDRO-1H-BENZODAZEPIN-7-OL HBR
Número CAS:36132-99-7
MF:C10H14BrNO
Megavatios:244.128262042999
MDL:MFCD09802296
CID:2823813
PubChem ID:23331391
2,3,4,5-TETRAHYDRO-1H-BENZODAZEPIN-7-OL HBR Propiedades químicas y físicas
Nombre e identificación
-
- 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide
- 2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPIN-7-OL HBR
- 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide
- NE45607
- 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
- 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide
- 7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine, Hydrobromide
- 1H-3-benzazepin-7-ol,2,3,4,5-tetrahydro-, hydrobromide (1:1) AldrichCPR
- 1H-3-benzaz
- AKOS026744131
- QOHLVMZDODRYHX-UHFFFAOYSA-N
- MFCD09802296
- 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-7-olhydrobromide
- EN300-65009
- 36132-99-7
- 826-551-4
- CS-0216956
- LBA13299
- AS-42656
- F8888-4812
- SCHEMBL10703420
- 2,3,4,5-TETRAHYDRO-1H-BENZODAZEPIN-7-OL HBR
-
- MDL: MFCD09802296
- Renchi: 1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H
- Clave inchi: QOHLVMZDODRYHX-UHFFFAOYSA-N
- Sonrisas: Br[H].O([H])C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])N([H])C([H])([H])C2([H])[H]
Atributos calculados
- Calidad precisa: 243.02588 g/mol
- Masa isotópica única: 243.02588 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 0
- Complejidad: 149
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Peso molecular: 244.13
- Superficie del Polo topológico: 32.299
2,3,4,5-TETRAHYDRO-1H-BENZODAZEPIN-7-OL HBR PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65009-0.1g |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide |
36132-99-7 | 95.0% | 0.1g |
$347.0 | 2025-03-21 | |
Enamine | EN300-65009-5.0g |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide |
36132-99-7 | 95.0% | 5.0g |
$2900.0 | 2025-03-21 | |
Chemenu | CM315846-1g |
2,3,4,5-Tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide |
36132-99-7 | 95% | 1g |
$*** | 2023-05-30 | |
Enamine | EN300-65009-0.05g |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide |
36132-99-7 | 95.0% | 0.05g |
$232.0 | 2025-03-21 | |
Chemenu | CM315846-1g |
2,3,4,5-Tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide |
36132-99-7 | 95% | 1g |
$779 | 2021-06-17 | |
1PlusChem | 1P00I7M8-5g |
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide |
36132-99-7 | 95% | 5g |
$3258.00 | 2025-02-28 | |
Aaron | AR00I7UK-50mg |
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide |
36132-99-7 | 95% | 50mg |
$344.00 | 2025-02-28 | |
1PlusChem | 1P00I7M8-100mg |
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide |
36132-99-7 | 95% | 100mg |
$421.00 | 2025-02-28 | |
A2B Chem LLC | AI48880-250mg |
2,3,4,5-Tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide |
36132-99-7 | 95% | 250mg |
$555.00 | 2024-04-20 | |
1PlusChem | 1P00I7M8-10g |
1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide |
36132-99-7 | 95% | 10g |
$4812.00 | 2025-02-28 |
2,3,4,5-TETRAHYDRO-1H-BENZODAZEPIN-7-OL HBR Literatura relevante
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Related Articles
-
Introducción: La Ciclooxigenasa-2 y el Panorama Inflamatorio La inflamación constituye una respuesta……Jun 17, 2025
-
Desarrollo de Inhibidores de la Ciclooxigenasa-2 Selectivos: Avances en el Tratamiento de la Inflama……Jun 19, 2025
-
Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025
-
Inhibidores de la Quinasa Dependiente de Ciclina (CDK) en el Tratamiento del Cáncer: Avances en Biom……Jun 19, 2025
-
Introducción a la Proteína Quinasa B y su Importancia en el Cáncer La Proteína Quinasa B (AKT), comp……Jun 19, 2025
36132-99-7 (2,3,4,5-TETRAHYDRO-1H-BENZODAZEPIN-7-OL HBR) Productos relacionados
- 1601841-25-1(2-methoxy-5-(2-methylthiophen-3-yl)benzaldehyde)
- 1974329-41-3(1-(3-Thienyl)-1H-pyrazole-4-boronic Acid)
- 2085331-41-3((2E)-2-methylpent-2-en-1-amine)
- 395643-91-1(2,2-Dimethyl-3-(3-methylphenyl)propanoic acid)
- 1638764-67-6(ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate)
- 438236-30-7(2-Amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 1805347-56-1(Ethyl 2-amino-4-bromo-6-(difluoromethyl)pyridine-3-acetate)
- 1806795-95-8(Ethyl 2-amino-4-(difluoromethyl)-6-methoxypyridine-3-acetate)
- 1202975-31-2(1-benzyl-3-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylurea)
- 1092523-04-0(2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:36132-99-7)2,3,4,5-TETRAHYDRO-1H-BENZODAZEPIN-7-OL HBR

Pureza:99%/99%/99%/99%/99%/99%/99%
Cantidad:100mg/250mg/2g/5g/1000mg/2500mg/10000mg
Precio ($):574.0/818.0/3242.0/4798.0/1653.0/3242.0/7114.0